molecular formula C15H17ClN4O B2616414 2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide CAS No. 1796966-40-9

2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide

Cat. No.: B2616414
CAS No.: 1796966-40-9
M. Wt: 304.78
InChI Key: WJKQGVYXNDHNFH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a dimethylamino pyrimidinyl moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide typically involves a multi-step process. One common method starts with the chlorination of a phenyl ring to introduce the 4-chloro substituent. This is followed by the formation of the pyrimidinyl moiety through a series of condensation reactions involving dimethylamine and other reagents. The final step involves the acylation of the intermediate compound to form the acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide: shares structural similarities with other chlorophenyl and pyrimidinyl compounds.

    4-chlorobenzylamine: A simpler compound with a chlorophenyl group and an amine functionality.

    N-(4-chlorophenyl)pyrimidin-2-amine: Another compound featuring a chlorophenyl group and a pyrimidinyl moiety.

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-20(2)15-17-8-7-13(19-15)10-18-14(21)9-11-3-5-12(16)6-4-11/h3-8H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKQGVYXNDHNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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